Pyrazine, bromo-, 4-oxide: Fundamental Properties, Mechanistic Synthesis, and Applications in Fragment-Based Drug Discovery
Pyrazine, bromo-, 4-oxide: Fundamental Properties, Mechanistic Synthesis, and Applications in Fragment-Based Drug Discovery
Executive Summary
Pyrazine, bromo-, 4-oxide (CAS: 88089-59-2)[1]—frequently documented in literature under its synonymous nomenclature 3-bromopyrazine 1-oxide or 2-bromopyrazine 4-oxide [2]—is a highly versatile heterocyclic synthon. In the realm of medicinal chemistry and Fragment-Based Drug Discovery (FBDD), this compound serves as a critical 3-D building block[3]. The unique "push-pull" electronic environment generated by the electron-withdrawing halogen and the dipole of the N-oxide moiety activates the pyrazine ring, enabling highly regioselective cross-coupling, nucleophilic aromatic substitution (SNAr), and directed C-H functionalization[4].
This technical guide delineates the fundamental physicochemical properties of Pyrazine, bromo-, 4-oxide, explores the mechanistic causality behind its regioselective synthesis, and provides self-validating experimental protocols for its application in advanced drug development workflows.
Fundamental Physicochemical Properties
The physical and electronic properties of Pyrazine, bromo-, 4-oxide dictate its behavior in synthetic environments. The N-oxide group significantly increases the polarity and aqueous solubility of the parent pyrazine, a highly desirable trait for optimizing the pharmacokinetic profiles of fragment hits in FBDD[3].
Quantitative Data Summary
| Property | Value | Mechanistic Implication |
| Chemical Name | Pyrazine, bromo-, 4-oxide | Standard IUPAC nomenclature. |
| Synonyms | 3-bromopyrazine 1-oxide; 2-bromopyrazine 4-oxide | Reflects pyrazine ring symmetry[2]. |
| CAS Registry Number | 88089-59-2 | Unique identifier for the 4-oxide isomer[1]. |
| Molecular Formula | C₄H₃BrN₂O | - |
| Molecular Weight | 174.98 g/mol | Ideal low-molecular-weight fragment for FBDD. |
| Physical State | Crystalline Solid | Facilitates purification via recrystallization. |
| Melting Point | 95 °C | Indicator of high crystalline lattice stability[5]. |
Mechanistic Synthesis and Regioselectivity
The synthesis of Pyrazine, bromo-, 4-oxide is predominantly achieved via two pathways: the directed diazotization of 3-aminopyrazine 1-oxide[6], or the direct regioselective N-oxidation of 2-bromopyrazine[4]. The latter is the industry standard due to scalability and reagent accessibility.
Electronic Causality of Regioselective Oxidation
When 2-bromopyrazine is subjected to electrophilic oxidation (e.g., using mCPBA), the reaction must differentiate between the N1 and N4 positions. The bromine atom at the C2 position exerts a strong inductive electron-withdrawing effect (-I), which drastically depletes the electron density of the adjacent N1 atom. Consequently, the N4 atom remains significantly more nucleophilic. Electrophilic peroxy-acids preferentially attack this unhindered, electron-rich N4 position, yielding the 4-oxide as the major kinetic and thermodynamic product[4].
Regioselective N-oxidation of 2-bromopyrazine favoring the 4-oxide isomer.
Self-Validating Experimental Protocols
To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems, incorporating built-in chemical checkpoints.
Protocol A: Regioselective N-Oxidation of 2-Bromopyrazine
Reference Standard: Adapted from established mCPBA oxidation methodologies[4].
Step-by-Step Methodology:
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Initiation: Dissolve 2-bromopyrazine (1.0 equiv, 10 mmol) in anhydrous dichloromethane (CH₂Cl₂, 50 mL) under an argon atmosphere. Cool the solution to 0 °C using an ice-water bath.
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Oxidant Addition: Portion-wise, add meta-chloroperoxybenzoic acid (mCPBA, 77% purity, 1.1 equiv).
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Propagation: Remove the ice bath and allow the reaction to stir at room temperature (20–25 °C) for 12–16 hours. Monitor via TLC (EtOAc/Hexane 1:1) until the starting material is consumed.
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Self-Validating Quench: Add 20 mL of saturated aqueous sodium thiosulfate (Na₂S₂O₃) and stir vigorously for 30 minutes. Checkpoint: This step reduces any residual peroxides, eliminating explosive hazards prior to concentration and validating the termination of the oxidative environment.
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By-product Removal: Wash the organic layer with saturated aqueous sodium bicarbonate (NaHCO₃, 3 × 30 mL). Checkpoint: The aqueous layer must remain basic (pH > 8) to ensure complete deprotonation and aqueous partitioning of the meta-chlorobenzoic acid (mCBA) by-product.
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Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify the crude residue via flash column chromatography (gradient elution: 20% to 60% EtOAc in Hexanes) to isolate the pure Pyrazine, bromo-, 4-oxide.
Causality & Mechanistic Rationale: The strict temperature control (0 °C to RT) ensures kinetic control, suppressing over-oxidation to the 1,4-dioxide. The use of mCPBA in a non-polar solvent (CH₂Cl₂) over aqueous H₂O₂/AcOH prevents hydrolytic degradation of the electron-deficient pyrazine ring.
Protocol B: Suzuki-Miyaura Cross-Coupling of the Bromo-N-Oxide
Reference Standard: Palladium-catalyzed functionalization of heterocyclic N-oxides[3].
Step-by-Step Methodology:
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Preparation: Charge an oven-dried Schlenk tube with Pyrazine, bromo-, 4-oxide (1.0 equiv, 1.0 mmol), an arylboronic acid (1.2 equiv), and cesium carbonate (Cs₂CO₃, 3.0 equiv).
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Solvation & Degassing: Add a biphasic solvent mixture of 1,4-Dioxane/H₂O (4:1 v/v, 10 mL). Sparge the mixture with argon for 15 minutes. Checkpoint: The biphasic system ensures the organic fragments and the inorganic base are fully solvated, a prerequisite for efficient transmetalation.
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Catalyst Introduction: Under a positive stream of argon, add Pd(dppf)Cl₂ (0.05 equiv). Seal the tube and heat to 90 °C for 16 hours.
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Workup: Cool to room temperature, dilute with EtOAc (20 mL), and filter through a pad of Celite to remove palladium black. Partition with water, extract the aqueous layer with EtOAc, dry the combined organics, and purify via chromatography.
Causality & Mechanistic Rationale: The bidentate dppf ligand on the palladium catalyst provides a sterically demanding and electronically stable environment. This prevents catalyst degradation by the potentially coordinating N-oxide moiety. The N-oxide acts synergistically here: it withdraws electron density from the pyrazine core, accelerating the oxidative addition of Pd(0) into the C2-Br bond.
Applications in Drug Development
In modern medicinal chemistry, Pyrazine, bromo-, 4-oxide is not merely an intermediate; it is a programmable synthon. The N-oxide moiety serves a dual purpose: it acts as a directing group for late-stage C-H functionalization (e.g., introducing substituents at the C3 or C5 positions) and serves as a bioisostere to improve the solubility and kinase-binding affinity of the final drug candidate[4].
Versatile synthetic workflows utilizing Pyrazine, bromo-, 4-oxide in drug discovery.
By leveraging the orthogonal reactivity of the C-Br bond (via transition-metal catalysis) and the N-oxide dipole (via directed metallation or SNAr), researchers can rapidly generate diverse libraries of functionalized pyrazines, accelerating the hit-to-lead optimization phase in FBDD[3].
References
- Title: Definição e sinônimos de synth no dicionário inglês (Contains Karmas, G. et al., J.A.C.S., 1956, 78, 2141 data for 3-Bromopyrazine 1-oxide)
- Title: DIAZOTIZATION OF SOME AMINODIAZINE N-OXIDES Source: CLOCKSS / Heterocycles URL
- Title: Design, Synthesis and Functionalisation of 3-D Building Blocks for Fragment-Based Drug Discovery Source: White Rose eTheses Online URL
- Title: More than an Amide Bioisostere: Discovery of 1,2,4-Triazole-containing Pyrazolo[1,5-a]pyrimidine Host CSNK2 Inhibitors Source: PMC / NIH URL
- Title: 3-bromopyrazine 1-oxide - CAS号88089-59-2 Source: Molaid URL
Sources
- 1. 分子砌块_武汉海昕药物研究有限公司 [hsnpharm.com]
- 2. 3-bromopyrazine 1-oxide - CAS号 88089-59-2 - 摩熵化学 [molaid.com]
- 3. etheses.whiterose.ac.uk [etheses.whiterose.ac.uk]
- 4. More than an Amide Bioisostere: Discovery of 1,2,4-Triazole-containing Pyrazolo[1,5-a]pyrimidine Host CSNK2 Inhibitors for Combatting β-Coronavirus Replication - PMC [pmc.ncbi.nlm.nih.gov]
- 5. educalingo.com [educalingo.com]
- 6. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
